4-Chloro-2-methylbenzoic acid 4-Chloro-2-methylbenzoic acid 4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process.

Brand Name: Vulcanchem
CAS No.: 7499-07-2
VCID: VC21073933
InChI: InChI=1S/C8H7ClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
SMILES: CC1=C(C=CC(=C1)Cl)C(=O)O
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol

4-Chloro-2-methylbenzoic acid

CAS No.: 7499-07-2

Cat. No.: VC21073933

Molecular Formula: C8H7ClO2

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methylbenzoic acid - 7499-07-2

Specification

CAS No. 7499-07-2
Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
IUPAC Name 4-chloro-2-methylbenzoic acid
Standard InChI InChI=1S/C8H7ClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Standard InChI Key XXFKOBGFMUIWDH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)C(=O)O
Canonical SMILES CC1=C(C=CC(=C1)Cl)C(=O)O

Introduction

Chemical Identity and Basic Properties

Molecular Structure and Nomenclature

4-Chloro-2-methylbenzoic acid contains a benzoic acid structure with two substitutions: a chlorine atom at position 4 (para) and a methyl group at position 2 (ortho). Its systematic IUPAC name is 4-chloro-2-methylbenzoic acid, though it is known by several synonyms in scientific and commercial contexts. The compound has been registered with Chemical Abstracts Service (CAS) and assigned specific identification numbers for regulatory and research purposes.

The compound is officially identified through the following parameters:

Identifier TypeValue
CAS Registry Number7499-07-2
Molecular FormulaC₈H₇ClO₂
Molecular Weight170.59 g/mol
MDL NumberMFCD00045852
InChIKeyXXFKOBGFMUIWDH-UHFFFAOYSA-N

The compound is also known by several synonyms, including 4-chloro-o-toluic acid, 2-methyl-4-chlorobenzoic acid, 2-carboxy-5-chlorotoluene, and benzoic acid, 4-chloro-2-methyl- .

Physical Properties

4-Chloro-2-methylbenzoic acid exists as a white to yellow crystalline solid or powder at room temperature . Its physical properties have been determined through both experimental measurements and computational predictions, with the following key characteristics documented:

Physical PropertyValueMethod
Melting Point167-171°C (literature)Experimental
Boiling Point300.3±22.0°CPredicted
Density1.310±0.06 g/cm³Predicted
Physical State (20°C)SolidExperimental
AppearanceWhite to yellow powder or crystalExperimental
pKa3.63±0.25Predicted

These physical parameters are crucial for researchers and chemists handling the compound, as they influence purification methods, reaction conditions, and analytical approaches .

Chemical Properties and Reactivity

Solubility and Stability

The solubility profile of 4-chloro-2-methylbenzoic acid is characteristic of substituted benzoic acids, showing limited solubility in water but increased solubility in organic solvents. Available data indicates specific solubility characteristics:

SolventSolubility
DMSOSlightly soluble
MethanolSlightly soluble
WaterPoor solubility

The compound demonstrates hygroscopic tendencies, requiring storage under inert gas conditions to maintain stability and prevent degradation through moisture absorption . This hygroscopic nature affects handling protocols in laboratory and industrial settings.

Reactivity Profile

As a carboxylic acid derivative, 4-chloro-2-methylbenzoic acid exhibits typical reactivity patterns associated with the carboxyl functional group. The presence of the chlorine substituent at the para position and the methyl group at the ortho position modifies the electron distribution in the aromatic ring, influencing the compound's reactivity in various chemical transformations.

The acid participates in common carboxylic acid reactions, including:

  • Esterification reactions with alcohols

  • Amidation reactions with amines

  • Reduction to corresponding alcohols

  • Acylation reactions (particularly Friedel-Crafts acylation)

The chlorine substituent provides an additional reactive site that can undergo nucleophilic aromatic substitution or serve as a handle for metal-catalyzed coupling reactions .

Synthesis and Production Methods

Synthetic Routes

The synthesis of 4-chloro-2-methylbenzoic acid can be accomplished through multiple synthetic pathways, with oxidation of appropriately substituted toluene derivatives being a common approach. According to available data, the compound can be synthesized via:

  • Oxidation of 4-chloro-o-xylene using methods such as ferric chloride (FeCl₃)-catalyzed chlorination followed by oxidative conversion

  • Direct oxidation of 2-methyl-4-chlorotoluene using potassium permanganate or other oxidizing agents

  • Multi-step reactions starting from 4-chlorobenzoic acid through appropriate substitution reactions

These synthetic pathways vary in efficiency, cost, and suitability for different scales of production, from laboratory preparations to industrial manufacturing .

Quality ParameterAnalytical Method
PurityGas Chromatography (GC)
Identity ConfirmationNuclear Magnetic Resonance (NMR)
Impurity ProfileHigh-Performance Liquid Chromatography (HPLC)
Moisture ContentKarl Fischer Titration

These quality control measures ensure consistent performance in research and industrial applications .

Applications and Uses

Synthetic Applications

4-Chloro-2-methylbenzoic acid serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecular structures. Documented applications include:

  • Synthesis of 4-chloro-2-methylbenzophenone via Friedel-Crafts acylation with benzene

  • Production of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid through appropriate sulfonation reactions

  • Preparation of 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester through nitration and esterification sequences

These transformations highlight the compound's utility as a starting material for accessing structurally diverse molecules with potential applications in pharmaceutical research, material science, and specialty chemicals.

Research and Development Applications

In research settings, 4-chloro-2-methylbenzoic acid finds applications in:

  • Structure-activity relationship studies for drug development

  • Method development for transition metal-catalyzed coupling reactions

  • Development of new synthetic methodologies involving carboxylic acid functionalization

  • Preparation of chemical libraries for high-throughput screening

The presence of both the chloro and methyl substituents provides opportunities for selective functionalization, making this compound particularly valuable in divergent synthesis approaches .

Storage ParameterRecommendation
TemperatureRoom temperature (preferably in a cool, dark place <15°C)
AtmosphereUnder inert gas (nitrogen or argon)
ContainerTightly sealed container to prevent moisture absorption
Light ExposureProtect from direct light

The compound should be stored away from incompatible materials and in accordance with good laboratory practices to prevent degradation .

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